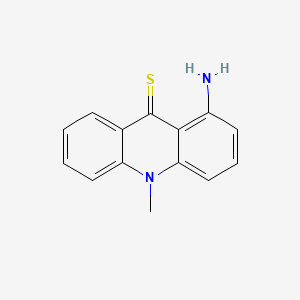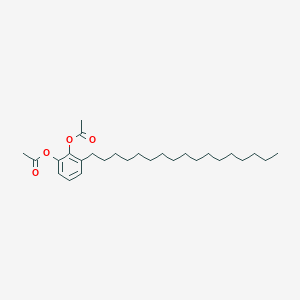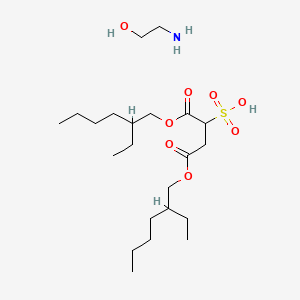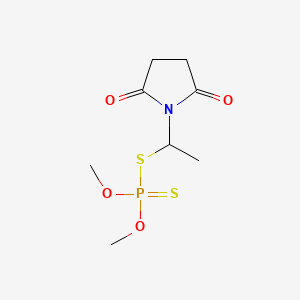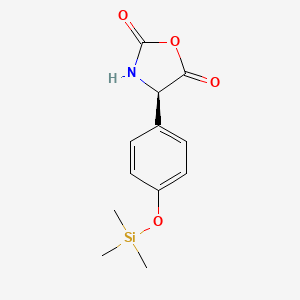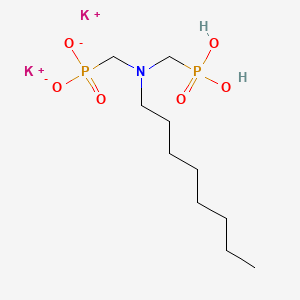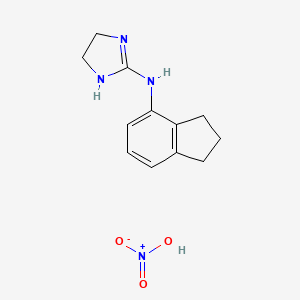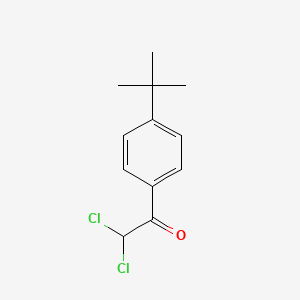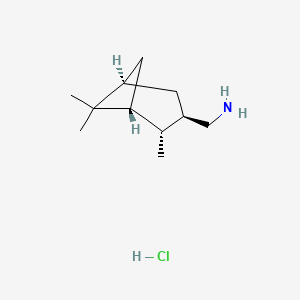
(1R-(1alpha,2beta,3alpha,5alpha))-Pinane-3-methylammonium chloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
EINECS 261-114-6, also known as 2,2’-azobis(2-methylpropionitrile), is a chemical compound widely used as a radical initiator in polymerization reactions. It is a white crystalline powder with the molecular formula C8H12N4. This compound is known for its ability to decompose and generate free radicals, which are essential in initiating and propagating polymerization processes.
準備方法
Synthetic Routes and Reaction Conditions
2,2’-azobis(2-methylpropionitrile) is typically synthesized through the reaction of acetone cyanohydrin with hydrazine. The reaction proceeds as follows:
Step 1: Acetone cyanohydrin is reacted with hydrazine hydrate in the presence of a base, such as sodium hydroxide, to form the intermediate hydrazone.
Step 2: The hydrazone intermediate is then oxidized using an oxidizing agent like hydrogen peroxide or sodium hypochlorite to yield 2,2’-azobis(2-methylpropionitrile).
The reaction conditions typically involve maintaining the reaction mixture at a temperature of around 0-5°C to control the exothermic nature of the reaction.
Industrial Production Methods
In industrial settings, the production of 2,2’-azobis(2-methylpropionitrile) follows a similar synthetic route but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and temperature control. The final product is purified through recrystallization to obtain high-purity 2,2’-azobis(2-methylpropionitrile).
化学反応の分析
Types of Reactions
2,2’-azobis(2-methylpropionitrile) primarily undergoes decomposition reactions to generate free radicals. These radicals can then participate in various types of reactions, including:
Polymerization: Initiates the polymerization of monomers such as styrene, acrylonitrile, and methyl methacrylate.
Oxidation: Can undergo oxidation reactions in the presence of strong oxidizing agents.
Reduction: Can be reduced under specific conditions to form corresponding amines.
Common Reagents and Conditions
Polymerization: Typically carried out in the presence of monomers and solvents like toluene or benzene at temperatures ranging from 60-80°C.
Oxidation: Requires oxidizing agents such as hydrogen peroxide or sodium hypochlorite.
Reduction: Involves reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products Formed
Polymerization: Produces polymers such as polystyrene, polyacrylonitrile, and polymethyl methacrylate.
Oxidation: Forms corresponding oxides or nitriles.
Reduction: Yields amines or other reduced derivatives.
科学的研究の応用
2,2’-azobis(2-methylpropionitrile) has a wide range of applications in scientific research, including:
Chemistry: Used as a radical initiator in the synthesis of polymers and copolymers.
Biology: Employed in the study of radical-induced DNA damage and repair mechanisms.
Medicine: Investigated for its potential use in drug delivery systems and controlled release formulations.
Industry: Utilized in the production of plastics, adhesives, and coatings.
作用機序
The mechanism of action of 2,2’-azobis(2-methylpropionitrile) involves its thermal decomposition to generate free radicals. The decomposition process can be represented as follows:
[ \text{C}8\text{H}{12}\text{N}_4 \rightarrow 2 \text{C}_4\text{H}_6\text{N}_2 \cdot ]
These free radicals then initiate the polymerization of monomers by attacking the double bonds, leading to the formation of polymer chains. The molecular targets and pathways involved include the interaction of radicals with monomer molecules, resulting in chain propagation and termination reactions.
類似化合物との比較
2,2’-azobis(2-methylpropionitrile) can be compared with other radical initiators such as benzoyl peroxide and potassium persulfate.
Benzoyl Peroxide: Similar to 2,2’-azobis(2-methylpropionitrile), benzoyl peroxide decomposes to generate free radicals. it is more commonly used in the polymerization of vinyl chloride and as a bleaching agent.
Potassium Persulfate: Another radical initiator that decomposes to form sulfate radicals. It is often used in the polymerization of acrylamide and as an oxidizing agent in various chemical reactions.
The uniqueness of 2,2’-azobis(2-methylpropionitrile) lies in its ability to generate radicals at relatively low temperatures, making it suitable for a wide range of polymerization processes.
Similar Compounds
- Benzoyl Peroxide
- Potassium Persulfate
- Azobisisobutyronitrile (AIBN)
特性
CAS番号 |
58096-22-3 |
|---|---|
分子式 |
C11H22ClN |
分子量 |
203.75 g/mol |
IUPAC名 |
[(1R,2R,3R,5S)-2,6,6-trimethyl-3-bicyclo[3.1.1]heptanyl]methanamine;hydrochloride |
InChI |
InChI=1S/C11H21N.ClH/c1-7-8(6-12)4-9-5-10(7)11(9,2)3;/h7-10H,4-6,12H2,1-3H3;1H/t7-,8-,9+,10+;/m0./s1 |
InChIキー |
WMWWUXCZAWKORS-YNESSHQRSA-N |
異性体SMILES |
C[C@H]1[C@@H](C[C@@H]2C[C@H]1C2(C)C)CN.Cl |
正規SMILES |
CC1C(CC2CC1C2(C)C)CN.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![3-[2-(2,2,3-Trimethylcyclopent-3-en-1-yl)ethylidene]pentane-2,4-dione](/img/structure/B15179676.png)
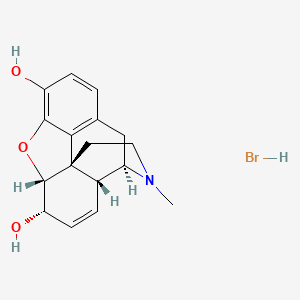

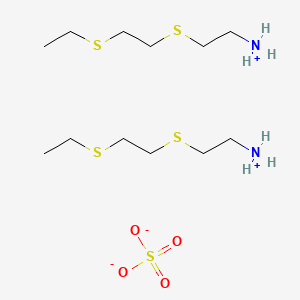
![4-[(4-Amino-M-tolyl)methyl]-2-isopropyl-6-propylaniline](/img/structure/B15179699.png)
